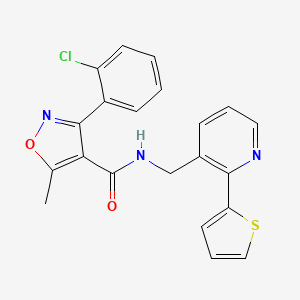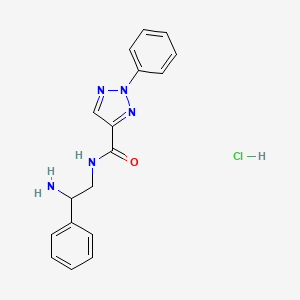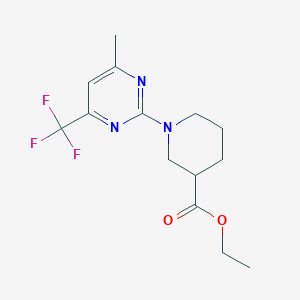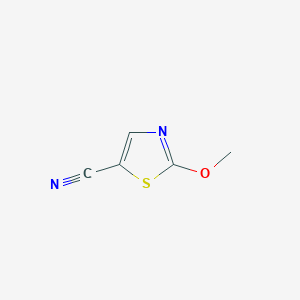![molecular formula C8H12FI B2558180 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287335-04-8](/img/structure/B2558180.png)
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility, membrane permeability, and metabolic stability .
Applications De Recherche Scientifique
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules due to its unique structure.
Biology: Acts as a bioisostere in drug design, replacing benzene rings to improve drug properties.
Industry: Utilized in materials science for creating molecular rods, rotors, and other functional materials.
Orientations Futures
The future directions of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” research could involve exploring new chemistry of [1.1.1]propellane and related strained systems that are useful building blocks in organic synthesis . The development of a versatile strategy for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives is also a significant challenge .
Mécanisme D'action
Target of Action
It’s known that the bicyclo[111]pentane (BCP) motif, which is a part of the compound, is often used as a bioisostere for various groups in drug discovery . This suggests that the compound could potentially interact with a variety of biological targets, depending on the specific context.
Mode of Action
The compound is likely to interact with its targets through the bcp motif, which is known to offer high passive permeability, high water solubility, and improved metabolic stability .
Pharmacokinetics
Compounds containing the bcp motif are generally known to offer high passive permeability, high water solubility, and improved metabolic stability . These properties suggest that 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane could potentially have favorable bioavailability.
Action Environment
It’s known that the bcp motif offers improved metabolic stability , suggesting that the compound could potentially maintain its efficacy and stability in various biological environments.
Analyse Biochimique
Biochemical Properties
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to act as a bioisostere, replacing aromatic rings or other functional groups in drug molecules, thereby enhancing their pharmacokinetic properties . It has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell function by interacting with cell surface receptors and intracellular signaling molecules . For instance, it may affect the activity of G-protein coupled receptors (GPCRs), leading to alterations in downstream signaling pathways that regulate gene expression and metabolic processes. Additionally, the compound’s impact on cellular metabolism can result in changes in the production of key metabolites and energy levels within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to fit into the binding pockets of various enzymes and receptors, where it can form non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions . These interactions can lead to the stabilization or destabilization of the enzyme or receptor, resulting in altered activity. Additionally, the compound may influence gene expression by modulating the activity of transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have demonstrated that the compound can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved pharmacokinetic properties . At high doses, the compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of more water-soluble metabolites that can be excreted from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, it may interact with intracellular binding proteins that facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific organelles or compartments within the cell through the presence of targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, the compound may be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors or transcription factors.
Méthodes De Préparation
The synthesis of 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate halogenated reagents. One common method includes the addition of iodine to [1.1.1]propellane to form 1,3-diiodobicyclo[1.1.1]pentane, followed by substitution with a fluoropropyl group . This reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale photochemical reactions to construct the bicyclo[1.1.1]pentane core .
Analyse Des Réactions Chimiques
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Radical Reactions: The strained bicyclo[1.1.1]pentane core is susceptible to radical reactions, which can be initiated by photoredox catalysis.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1,3-Diiodobicyclo[1.1.1]pentane: Used as an intermediate in the synthesis of other derivatives.
1-(3-Chloropropyl)-3-iodobicyclo[1.1.1]pentane: Similar in structure but with different halogen substituents, leading to varied reactivity and applications.
1-(3-Bromopropyl)-3-iodobicyclo[1.1.1]pentane: Another halogenated derivative with distinct properties.
The uniqueness of 1-(3-Fluoropropyl)-3-iodobicyclo[11
Propriétés
IUPAC Name |
1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FI/c9-3-1-2-7-4-8(10,5-7)6-7/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNNUBMUENOGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2558104.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide](/img/structure/B2558107.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2558108.png)
![2-(4-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2558109.png)


![2-(2-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2558113.png)
![2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2558117.png)
![3-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B2558118.png)


